![molecular formula C19H19N3O3S B6536993 N-(2-methoxyphenyl)-4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanamide CAS No. 1021259-67-5](/img/structure/B6536993.png)
N-(2-methoxyphenyl)-4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanamide
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Overview
Description
The compound “N-(2-methoxyphenyl)-4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanamide” is a complex organic molecule. It contains several functional groups and structural features, including an amide group, a methoxy group attached to a phenyl ring, a thiophene ring, and a pyridazine ring. These features suggest that the compound could have interesting chemical and physical properties .
Molecular Structure Analysis
The presence of multiple rings and functional groups in this compound suggests that it could exhibit interesting structural features. For example, the conjugation between the rings and the electron-withdrawing amide group could result in interesting electronic properties .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of an amide group and aromatic rings in this compound could result in relatively high melting and boiling points . The compound is likely to be soluble in organic solvents due to the presence of the aromatic rings .Scientific Research Applications
Catalytic Protodeboronation for Alkene Hydromethylation
Background: Pinacol boronic esters are valuable building blocks in organic synthesis. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation remains less explored.
Application: Researchers have reported a catalytic protodeboronation method for 1°, 2°, and 3° alkyl boronic esters using a radical approach. When combined with a Matteson–CH₂–homologation step, this protocol enables the formal anti-Markovnikov alkene hydromethylation—a transformation previously unknown . This method has been applied to compounds like methoxy-protected (−)-Δ8-THC and cholesterol.
Chemoselective Multitasking Reagent for Amino Group Protection/Deprotection
Background: The stability of chemical linkages is crucial for protecting functional groups during synthetic processes. Researchers seek robust reagents for amino group protection and deprotection.
Application:N-(2-methoxyphenyl)-4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanamide: has demonstrated chemically stable urea linkages suitable for amino group protection and deprotection. Its stability under acidic, alkaline, and aqueous conditions makes it a versatile multitasking reagent .
Total Synthesis of Natural Products
Background: Natural product synthesis often involves complex and challenging transformations. Researchers seek efficient strategies to access these compounds.
Application: The protodeboronation method using our compound has been employed in the formal total synthesis of δ-®-coniceine and indolizidine 209B. These natural products have intriguing biological activities, and their synthesis benefits from the unique reactivity of our compound .
Other Potential Applications
While the above applications highlight key areas, researchers continue to explore additional uses for this compound. Some potential directions include:
Future Directions
properties
IUPAC Name |
N-(2-methoxyphenyl)-4-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-25-16-7-3-2-6-14(16)20-18(23)9-4-12-22-19(24)11-10-15(21-22)17-8-5-13-26-17/h2-3,5-8,10-11,13H,4,9,12H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JINHXTQNLMCIHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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